molecular formula CHClIN5O2 B7885009 5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride

5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride

Cat. No.: B7885009
M. Wt: 277.41 g/mol
InChI Key: SCEVOEQYDIFSDM-UHFFFAOYSA-N
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Description

5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride is a heterocyclic compound that contains iodine, nitro, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride typically involves the iodination of 1-nitro-1H-1,2,3,4-tetrazole. This can be achieved through the reaction of 1-nitro-1H-1,2,3,4-tetrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or amines.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a component in energetic materials.

Mechanism of Action

The mechanism of action of 5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1H-1,2,3,4-tetrazole
  • 5-iodo-1H-1,2,3,4-tetrazole
  • 1-nitro-1H-1,2,3,4-tetrazole

Uniqueness

5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride is unique due to the presence of both iodine and nitro groups on the tetrazole ring

Properties

IUPAC Name

5-iodo-1-nitrotetrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CIN5O2.ClH/c2-1-3-4-5-6(1)7(8)9;/h;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEVOEQYDIFSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=NN1[N+](=O)[O-])I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClIN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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